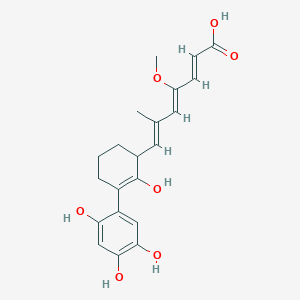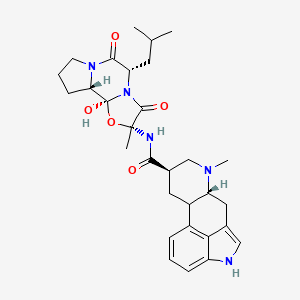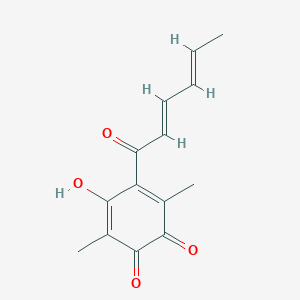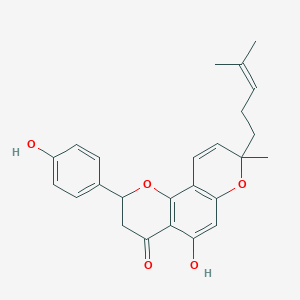
Cuevaene B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cuevaene B is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Properties
Cuevaene B, along with its isomers, has been found to display moderate activity against Gram-positive bacteria such as Bacillus subtilis and modest activity against fungi like Fusarium verticillioides and Rhizoctonia solani. This suggests potential applications in the development of antibacterial and antifungal agents (Deng, Lu, Li, Li, & Shen, 2014).
Biosynthesis Pathway Analysis
Research on Streptomyces sp. LZ35, which produces cuevaene B, has identified the biosynthetic gene cluster responsible for its production. Understanding this pathway is crucial for potential bioengineering applications to enhance production or modify the compound for specific uses (Jiang, Wang, Lu, Ding, Li, & Shen, 2013).
Structural Studies and Synthesis
Efforts in total synthesis and structural reassignment of cuevaene A, closely related to cuevaene B, indicate a broader interest in understanding and potentially synthesizing these compounds for various applications, including pharmacological research (Craven & Taylor, 2012).
Isolation and Characterization
The isolation and characterization of cuevaenes A and B from Streptomyces sp. HKI 0180 highlight the ongoing research in identifying and understanding new natural products with potential applications in medicine and biotechnology (Schlegel, Groth, & Gräfe, 2000).
Eigenschaften
Produktname |
Cuevaene B |
|---|---|
Molekularformel |
C21H24O7 |
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
(2E,4Z,6E)-7-[2-hydroxy-3-(2,4,5-trihydroxyphenyl)cyclohex-2-en-1-yl]-4-methoxy-6-methylhepta-2,4,6-trienoic acid |
InChI |
InChI=1S/C21H24O7/c1-12(9-14(28-2)6-7-20(25)26)8-13-4-3-5-15(21(13)27)16-10-18(23)19(24)11-17(16)22/h6-11,13,22-24,27H,3-5H2,1-2H3,(H,25,26)/b7-6+,12-8+,14-9- |
InChI-Schlüssel |
WKLFGCOQAHCWHB-PINZUCEXSA-N |
Isomerische SMILES |
C/C(=C\C1CCCC(=C1O)C2=CC(=C(C=C2O)O)O)/C=C(/C=C/C(=O)O)\OC |
Kanonische SMILES |
CC(=CC1CCCC(=C1O)C2=CC(=C(C=C2O)O)O)C=C(C=CC(=O)O)OC |
Synonyme |
cuevaene B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[[3-(2-Amino-1,2-dioxoethyl)-2-methyl-1-benzyl-1,6,7,8-tetrahydrocyclopent[g]indol-4-yl]oxy]acetic acid](/img/structure/B1247684.png)


